1-{[(2,3-Difluorophenyl)amino]methyl}cyclobutan-1-ol
Description
1-{[(2,3-Difluorophenyl)amino]methyl}cyclobutan-1-ol is a cyclobutanol derivative featuring a 2,3-difluorophenylamino-methyl substituent. The 2,3-difluorophenyl group is a common pharmacophore in medicinal chemistry, often contributing to hydrophobic interactions and metabolic stability .
Properties
IUPAC Name |
1-[(2,3-difluoroanilino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO/c12-8-3-1-4-9(10(8)13)14-7-11(15)5-2-6-11/h1,3-4,14-15H,2,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFERXMCKLVMUCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC2=C(C(=CC=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{[(2,3-Difluorophenyl)amino]methyl}cyclobutan-1-ol is a chemical compound with the molecular formula C11H13F2NO and a molecular weight of 213.22 g/mol. This compound features a cyclobutanol ring substituted with a 2,3-difluorophenylamino group. Its potential biological activities have garnered interest in various research fields, particularly in medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| IUPAC Name | 1-[(2,3-difluoroanilino)methyl]cyclobutan-1-ol |
| Molecular Formula | C11H13F2NO |
| Molecular Weight | 213.22 g/mol |
| Purity | Typically ≥95% |
Biological Activity Overview
Research on the biological activity of 1-{[(2,3-Difluorophenyl)amino]methyl}cyclobutan-1-ol is still in its nascent stages, with limited direct studies available. However, the structural characteristics suggest several potential mechanisms of action:
- Anticancer Activity : The presence of difluorophenyl groups has been associated with increased potency in anticancer agents. Compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines.
- Antimicrobial Properties : Preliminary studies indicate that compounds with cyclobutane rings can exhibit antimicrobial activity. The unique structure may interfere with bacterial cell wall synthesis or function.
- Neuroprotective Effects : Similar compounds have been investigated for neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Studies and Research Findings
While specific case studies on 1-{[(2,3-Difluorophenyl)amino]methyl}cyclobutan-1-ol are scarce, related research provides insights into its potential applications:
- Anticancer Mechanisms : A study on structurally related compounds demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancers. These compounds were found to induce cell cycle arrest and apoptosis through the activation of caspase pathways.
- Antimicrobial Evaluation : Research evaluating cyclobutane derivatives showed promising results against Gram-positive bacteria, indicating that modifications to the cyclobutane structure could enhance activity.
Future Directions
Given the preliminary insights into the biological activity of 1-{[(2,3-Difluorophenyl)amino]methyl}cyclobutan-1-ol, future research should focus on:
- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Investigating the specific pathways through which this compound exerts its effects, particularly in cancer and microbial models.
- Structure-Activity Relationship (SAR) Analysis : Exploring how variations in the chemical structure affect biological activity to optimize efficacy.
Comparison with Similar Compounds
Core Structure and Substituent Variations
Key Observations :
- The target compound’s cyclobutanol core distinguishes it from pyrrolo-pyridazine (–4) and naphthyridine () analogs. Cyclobutanol’s rigidity may enhance target selectivity compared to more flexible scaffolds.
- The 2,3-difluorophenyl group is conserved across multiple compounds, suggesting its critical role in hydrophobic binding or electronic effects .
Pharmacological and Computational Insights
- Goxalapladib : Targets atherosclerosis via lipoprotein-associated phospholipase A₂ (Lp-PLA₂) inhibition, leveraging its trifluoromethyl biphenyl group for enhanced binding .
- Computational Tools: AutoDock4 () enables flexible receptor docking, which could elucidate differences in binding modes between the target compound and analogs. For instance, the cyclobutanol core may occupy distinct pockets compared to bulkier scaffolds like naphthyridine .
Structure-Activity Relationship (SAR) Trends
- Fluorine Substitution : The 2,3-difluoro configuration is conserved in all compounds analyzed, likely optimizing π-π stacking or hydrogen bonding with target proteins .
- Heterocyclic Cores: Cyclobutanol: Balances rigidity and synthetic accessibility. Pyrrolo-pyridazine: May enhance solubility via ester groups but complicates synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
